molecular formula C10H17F2NO2 B2846423 Ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate CAS No. 937603-28-6

Ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate

Cat. No.: B2846423
CAS No.: 937603-28-6
M. Wt: 221.248
InChI Key: OABUDWSXAXKABV-UHFFFAOYSA-N
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Description

Ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C10H17F2NO2 and a molecular weight of 221.25 g/mol It is a piperidine derivative, characterized by the presence of a piperidine ring substituted with an ethyl ester and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2,2-difluoroethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, where nucleophiles such as amines or thiols replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

Ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate can be compared with other piperidine derivatives, such as:

    Ethyl piperidine-3-carboxylate: Lacks the difluoroethyl group, resulting in different chemical and biological properties.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and applications.

    1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.

The presence of the difluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-2-15-10(14)8-4-3-5-13(6-8)7-9(11)12/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABUDWSXAXKABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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